Superior Reactivity and Ligand Density in C8 Silica Bonding
In a direct comparative study of seven n-octyldimethylsilanes for the preparation of C8 reversed-phase HPLC packings, n-octyldimethyl(dimethylamino)silane [C8-N(CH3)2] exhibited the highest reactivity and achieved the greatest ligand density. The reactivity order was established as C8-N(CH3)2 > C8-OCOCF3 > C8-Cl ⋍ C8-OH ≈ C8-OCH3 ≈ C8-OC2H5 ⋍ C8-O-C8 [1]. This translates to a maximum bonded ligand density of 4.10 μmol/m² for the dimethylamino variant, which is a quantifiable benchmark against which all other analogs were compared [2].
| Evidence Dimension | Maximum Ligand Density on Silica |
|---|---|
| Target Compound Data | 4.10 μmol/m² |
| Comparator Or Baseline | n-octyldimethylchlorosilane (C8-Cl), n-octyldimethylhydroxysilane (C8-OH), n-octyldimethylmethoxysilane (C8-OCH3), n-octyldimethylethoxysilane (C8-OC2H5), bis-(n-octyldimethylsiloxane) (C8-O-C8) |
| Quantified Difference | Highest in reactivity sequence; other silanes exhibit lower or 'extremely low' reactivity as in the case of C8-O-C8 [1]. |
| Conditions | Reaction with 25-nm pore-size HPLC silica (10 μm, as(BET) = 297 m²/g) using 2,4-lutidine as base, in dichloromethane and N,N-dimethylformamide solvents [1]. |
Why This Matters
For procurement, this data proves that choosing the dimethylamino variant yields the densest and most efficient surface coverage for C8 functionalized silica, directly impacting chromatographic performance and material quality.
- [1] Kinkel, J.; Unger, K. K.; Lork, K. D. Role of the functional group in n-octyldimethylsilanes in the synthesis of C8 reversed-phase silica packings for high-performance liquid chromatography. Journal of Chromatography A 1986, 352, 199–211. View Source
- [2] Kinkel, J.; Unger, K. K.; Lork, K. D. Role of the functional group in n-octyldimethylsilanes in the synthesis of C8 reversed-phase silica packings for high-performance liquid chromatography. Journal of Chromatography A 1986, 352, 199–211. View Source
